

# Application Notes and Protocols for Adjuvant Selection in MSA-2 Subunit Vaccines

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The Merozoite Surface Antigen 2 (MSA-2) is a promising candidate antigen for a subunit vaccine against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Subunit vaccines, which use only specific fragments of the pathogen like the MSA-2 protein, are known for their excellent safety profile but are often poorly immunogenic on their own.[1][2] To elicit a robust and protective immune response, they require the inclusion of adjuvants.[3][4] Adjuvants are substances that enhance the magnitude and quality of the immune response to an antigen.[5][6]

The selection of an appropriate adjuvant is a critical step in vaccine development.[4][7] An ideal adjuvant for an MSA-2 vaccine should be capable of inducing high titers of long-lasting, high-avidity antibodies and a potent T-cell response to effectively control the parasitic infection.[1][8] These application notes provide an overview of adjuvants tested with MSA-2, summarize their performance, and offer detailed protocols for vaccine formulation and immunological evaluation.

# Application Note 1: Comparative Efficacy of Adjuvants for MSA-2



Several adjuvants have been evaluated in preclinical studies with the **MSA-2** antigen. The goal is to identify formulations that significantly boost the immune response compared to traditional adjuvants like Alhydrogel (alum), which often serves as a reference standard.[8] Key candidates that have demonstrated high potency include water-in-oil emulsions, oil-in-water emulsions, and formulations containing Toll-like receptor (TLR) agonists.[8][9]

Based on studies in animal models (rabbits, mice, and sheep), the water-in-oil emulsion Montanide ISA 720 was identified as a particularly potent adjuvant for MSA-2, inducing antibody responses at least tenfold greater than those obtained with Alhydrogel.[8] Other promising adjuvants include the oil-in-water adjuvant SAF-1 and liposomes containing lipid A. [8] For inducing a strong cell-mediated (Th1-type) immunity, which is crucial for clearing parasitic infections, TLR agonists like CpG oligodeoxynucleotides (CpG ODN) are excellent candidates.[10][11]

## Data Presentation: Quantitative Comparison of Adjuvant Performance

The following tables summarize quantitative data from preclinical studies, comparing the immunogenicity of **MSA-2** and other relevant subunit antigens when formulated with different adjuvants.

Table 1: Humoral Immune Response to Subunit Vaccines with Various Adjuvants



| Antigen            | Adjuvant                            | Animal<br>Model         | Key<br>Outcome                     | Result                                      | Reference(s |
|--------------------|-------------------------------------|-------------------------|------------------------------------|---------------------------------------------|-------------|
| MSA-2              | Montanide<br>ISA 720                | Rabbits,<br>Mice, Sheep | Antibody<br>Response               | >10-fold<br>higher than<br>Alhydrogel       | [8]         |
| MSA-2              | Alhydrogel<br>(Alum)                | Rabbits,<br>Mice, Sheep | Antibody<br>Response               | Reference<br>standard;<br>lower potency     | [8]         |
| PvCSP              | Montanide<br>ISA 720                | Mice                    | IgG Titer<br>(Endpoint)            | ~100,000                                    | [12]        |
| PvCSP              | Poly (I:C)                          | Mice                    | IgG Titer<br>(Endpoint)            | ~1,000                                      | [12]        |
| AMA1               | CpG ODN                             | Humans                  | Anti-AMA1<br>Antibody Titer        | 6-fold<br>increase vs.<br>AMA1 alone        | [9]         |
| HBsAg              | CpG ODN<br>(ISS 1018)               | Humans                  | Anti-HBsAg<br>Antibody Titer       | 3 to 10-fold<br>higher vs.<br>vaccine alone | [13]        |
| MERS<br>SClamp     | QS21-<br>containing<br>formulations | Mice                    | Antibody Titer                     | Highest<br>among 6<br>adjuvants<br>tested   | [14]        |
| RTS,S (CS protein) | AS01                                | Humans                  | Anti-CS<br>Antibody<br>GMT (EU/mL) | 160.3                                       | [15]        |
| RTS,S (CS protein) | AS02                                | Humans                  | Anti-CS<br>Antibody<br>GMT (EU/mL) | 77.4                                        | [15]        |

 $|~{\sf RTS,S}~({\sf CS}~protein)~|~{\sf None}~({\sf Saline})~|~{\sf Humans}~|~{\sf Anti-CS}~{\sf Antibody}~{\sf GMT}~({\sf EU/mL})~|~12.2~|[15]~|~{\sf ISM}~|~{\sf ISM$ 

Table 2: Cellular and Qualitative Immune Response to Subunit Vaccines



| Antigen        | Adjuvant                                | Animal<br>Model       | Key<br>Outcome      | Result                                            | Reference(s |
|----------------|-----------------------------------------|-----------------------|---------------------|---------------------------------------------------|-------------|
| HBsAg          | Montanide<br>ISA 720                    | Mice                  | Cytokine<br>Profile | Potent inducer of antibody & CTL responses        | [16]        |
| HBsAg          | Alum                                    | Mice                  | Cytokine<br>Profile | Strong Th2<br>inducer, weak<br>Th1 inducer        | [16]        |
| HEL            | CpG ODN                                 | Mice (Th2-<br>biased) | T-cell<br>Response  | Switched response to Th1 (IFN-y secretion)        | [10]        |
| PvCSP          | Montanide<br>ISA 720                    | Mice                  | Cytokine<br>Profile | Mixed<br>Th1/Th2<br>inflammatory<br>profile       | [12]        |
| PvCSP          | Montanide<br>ISA 720                    | Mice                  | Antibody<br>Avidity | Significantly<br>higher than<br>Poly (I:C)        | [12]        |
| MERS<br>SClamp | LMQ<br>(Liposomes +<br>QS21 +<br>3D6AP) | Mice                  | lgG Isotype         | Skewed<br>towards<br>IgG2b/c (Th1-<br>associated) | [14]        |

| MERS SClamp | QS21-containing formulations | Mice | CD4+ & CD8+ T-cells | Higher frequency of IFN-y & IL-2 producers |[14] |

# Application Note 2: Mechanisms of Action of Key Adjuvants

## Methodological & Application





Understanding how adjuvants work is key to their rational selection.[17][18] Different adjuvants activate distinct innate immune pathways to shape the subsequent adaptive response.[2]

- Water-in-Oil Emulsions (e.g., Montanide ISA 720): These adjuvants work primarily by creating an "antigen depot" at the injection site.[19][20][21] This depot effect ensures the slow and sustained release of the MSA-2 antigen, leading to prolonged stimulation of the immune system.[22] Montanide ISA 720 also recruits and activates antigen-presenting cells (APCs), such as dendritic cells and macrophages, enhancing antigen uptake and presentation to T-cells.[12][23] This mechanism leads to a robust and balanced Th1/Th2 response, characterized by high antibody titers and cellular immunity.[12]
- Toll-Like Receptor (TLR) Agonists (e.g., CpG ODN): CpG ODNs are synthetic oligonucleotides that mimic bacterial DNA.[24] They are recognized by TLR9, an endosomal pattern recognition receptor (PRR) expressed by B-cells and plasmacytoid dendritic cells (pDCs).[9][13] Activation of the TLR9 pathway triggers a signaling cascade that results in the production of Type I interferons and pro-inflammatory cytokines, strongly promoting a Th1-biased immune response.[11][24] This is highly desirable for protection against intracellular pathogens like Plasmodium falciparum.





#### Adjuvant Mechanisms of Action on an Antigen-Presenting Cell (APC)

Click to download full resolution via product page

Caption: Signaling pathways for Montanide ISA 720 and CpG ODN adjuvants.



## **Experimental Protocols**

Detailed and standardized protocols are essential for the reproducible evaluation of vaccine candidates.

## Protocol 1: Formulation of MSA-2 with Montanide ISA 720

This protocol describes the preparation of a stable water-in-oil emulsion.

#### Materials:

- Recombinant MSA-2 antigen in a suitable buffer (e.g., PBS, pH 7.4)
- Montanide ISA 720 adjuvant (SEPPIC)
- Two sterile Luer-Lok syringes (e.g., 3 mL or 5 mL)
- A Luer-Lok to Luer-Lok connector
- Vortex mixer
- Sterile, depyrogenated glass vials

#### Procedure:

- Ensure all components are at room temperature before starting.
- Prepare the aqueous phase containing the MSA-2 antigen at the desired concentration. The
  final emulsion is typically prepared at a ratio of 30:70 (aqueous phase:oil phase, v/v).[19]
   Calculate the required volumes accordingly.
- Draw the calculated volume of the oil phase (Montanide ISA 720) into one syringe.
- Draw the calculated volume of the aqueous phase (MSA-2 antigen solution) into the second syringe.
- Securely connect the two syringes using the Luer-Lok connector.



- Initiate emulsification by pushing the plunger of the aqueous phase syringe to inject its contents into the oil phase syringe.
- Force the mixture back and forth between the two syringes for a minimum of 40-50 passes. A
  consistent, quick motion is required to form a stable emulsion.
- The final product should be a stable, white, viscous emulsion.
- Quality Control: Test the stability of the emulsion by dropping a small amount into a beaker of cold water. The drop should remain intact and not disperse, indicating a stable water-in-oil emulsion.
- Aseptically transfer the final formulated vaccine into a sterile vial for storage at 2-8°C until use. Do not freeze.

## **Protocol 2: Mouse Immunization and Sample Collection**

This protocol outlines a standard prime-boost immunization schedule for BALB/c mice.

#### Materials:

- Formulated MSA-2 vaccine
- BALB/c mice (female, 6-8 weeks old)
- Insulin syringes with 27-gauge needles
- Equipment for blood collection (e.g., retro-orbital or tail vein)
- · Surgical tools for spleen harvesting
- Appropriate anesthetic and euthanasia agents

#### Procedure:

- Acclimatize mice for at least one week before the start of the experiment.
- On Day 0, administer the primary immunization. Inject 100  $\mu$ L of the formulated vaccine subcutaneously (s.c.) at the base of the tail or intramuscularly (i.m.) in the hind limb. The



dose typically contains 10-20 µg of antigen per mouse.

- Administer booster immunizations on Day 21 and Day 42 using the same dose and route.
   [16][25]
- Serum Collection: Collect blood samples at baseline (Day 0, pre-immunization) and 10-14 days after each booster immunization (e.g., Day 35 and Day 56). Allow blood to clot, then centrifuge to separate serum. Store serum at -20°C or -80°C.
- Splenocyte Collection: At the study endpoint (e.g., 14 days after the final boost), humanely euthanize the mice. Aseptically harvest the spleens and place them in sterile RPMI-1640 medium on ice for T-cell analysis.





Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of MSA-2 vaccine formulations.



## Protocol 3: Determination of MSA-2 Specific Antibody Titer by ELISA

This protocol measures the quantity of MSA-2-specific antibodies in serum samples.

#### Materials:

- 96-well high-binding ELISA plates
- Recombinant MSA-2 antigen
- Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Blocking Buffer (e.g., 5% skim milk or BSA in PBS-T)
- Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
- Mouse serum samples (and a negative control pool)
- · HRP-conjugated anti-mouse IgG secondary antibody
- TMB substrate solution
- Stop Solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader (450 nm)

#### Procedure:

- Coating: Dilute MSA-2 antigen to 1-2 μg/mL in Coating Buffer. Add 100 μL per well to the ELISA plate. Incubate overnight at 4°C.
- Washing: Discard the coating solution and wash the plate 3 times with Wash Buffer.
- Blocking: Add 200  $\mu$ L of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
- Washing: Repeat the wash step.

## Methodological & Application





- Sample Incubation: Prepare serial dilutions of the mouse serum samples in Blocking Buffer (e.g., starting at 1:100). Add 100 μL of each dilution to the plate. Incubate for 2 hours at room temperature.
- Washing: Repeat the wash step (5 times).
- Secondary Antibody: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 μL to each well. Incubate for 1 hour at room temperature.
- Washing: Repeat the wash step (5 times).
- Development: Add 100  $\mu$ L of TMB substrate to each well. Incubate in the dark for 10-15 minutes.
- Stopping: Add 50 μL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
- Reading: Read the absorbance at 450 nm within 30 minutes.
- Analysis: The antibody titer is defined as the reciprocal of the highest serum dilution that
  gives an optical density (OD) value greater than a pre-determined cut-off (e.g., mean OD of
  negative controls + 3 standard deviations).





Logical Framework for MSA-2 Adjuvant Selection

Click to download full resolution via product page

Caption: Decision framework for selecting an optimal adjuvant for MSA-2.



### Conclusion

The choice of adjuvant is paramount to the success of an MSA-2 subunit vaccine.[26] Preclinical evidence strongly supports the use of potent adjuvants over conventional alum.[8] Montanide ISA 720 is an excellent candidate for inducing high-titer, durable antibody responses due to its depot effect and ability to recruit immune cells.[8][12][19] For skewing the immune response towards a protective Th1 phenotype, the inclusion of a TLR9 agonist like CpG ODN, either alone or in combination with another adjuvant, should be strongly considered.[9][10] By employing the standardized protocols outlined here, researchers can systematically evaluate and identify the optimal adjuvant formulation to advance a safe and effective MSA-2 based malaria vaccine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Vaccine Adjuvants: Putting Innate Immunity to Work PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of adjuvants for vaccines targeting specific pathogens PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Vaccine Adjuvants: Current Evidence and Future Perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vaccine Adjuvants: Selection Criteria, Mechanism of Action Associated with Immune Responses and Future Directions PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICI Journals Master List [journals.indexcopernicus.com]
- 6. invivogen.com [invivogen.com]
- 7. Adjuvant formulation structure and composition are critical for the development of an effective vaccine against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of an adjuvant for vaccination with the malaria antigen, MSA-2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent progress concerning CpG DNA and its use as a vaccine adjuvant PMC [pmc.ncbi.nlm.nih.gov]

## Methodological & Application





- 10. CpG Oligodeoxynucleotides Act as Adjuvants that Switch on T Helper 1 (Th1) Immunity -PMC [pmc.ncbi.nlm.nih.gov]
- 11. CpG oligonucleotides as adjuvants for vaccines targeting infectious diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immune System Modulation by the Adjuvants Poly (I:C) and Montanide ISA 720 PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical evaluation of CpG oligonucleotides as adjuvants for vaccines targeting infectious diseases and cancer PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization and comparison of novel adjuvants for a prefusion clamped MERS vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the immune response to RTS,S/AS01 and RTS,S/AS02 adjuvanted vaccines: Randomized, double-blind study in malaria-naïve adults PMC [pmc.ncbi.nlm.nih.gov]
- 16. besjournal.com [besjournal.com]
- 17. Mechanisms of Action of Adjuvants PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Facebook [cancer.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Sustained release of actives with Montanide™ ISA 51 VG and Montanide™ ISA 720 VG, two adjuvants dedicated to human therapeutic vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. CpG DNA as a vaccine adjuvant PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Choice of adjuvant and antigen composition alters the immunogenic profile of a SARS-CoV-2 subunit vaccine [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Adjuvant Selection in MSA-2 Subunit Vaccines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025850#adjuvant-selection-for-msa-2-subunit-vaccines]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com